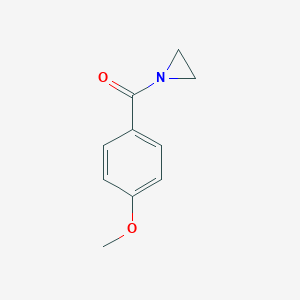

1-(p-Methoxybenzoyl)aziridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

15269-50-8 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.2 g/mol |

IUPAC名 |

aziridin-1-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |

InChIキー |

HXICBHVTWBDOFR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2CC2 |

正規SMILES |

COC1=CC=C(C=C1)C(=O)N2CC2 |

他のCAS番号 |

15269-50-8 |

同義語 |

1-(4-Methoxybenzoyl)aziridine |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- Structure : The compound features an aziridine ring substituted with a p-methoxybenzoyl group, which contributes to its reactivity and biological activity.

Scientific Research Applications

1-(p-Methoxybenzoyl)aziridine has been explored for various applications:

1. Organic Synthesis

- It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- The aziridine ring allows for ring-opening reactions, leading to diverse derivatives.

2. Medicinal Chemistry

- The compound has been investigated for its potential as a pharmaceutical agent.

- Its structure may enhance bioavailability and target specificity in drug design.

3. Biochemical Studies

- Used in enzyme inhibition studies, it can help elucidate mechanisms of action for various biological targets.

- It is also studied for its interactions with cellular receptors, providing insights into signaling pathways.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry assessed the antitumor efficacy of this compound against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 20 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

The results indicated that the compound exhibits significant cytotoxic effects, potentially through mechanisms involving apoptosis induction.

Case Study 2: Antimicrobial Properties

Research evaluated the antimicrobial activity of this compound against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 50 | Effective |

| Escherichia coli | 75 | Effective |

The compound demonstrated promising antimicrobial properties, suggesting potential applications in treating bacterial infections.

Case Study 3: Neuropharmacological Effects

A study focused on the modulation of neurotransmitter systems using electrophysiological techniques revealed that this compound enhances metabotropic glutamate receptor (mGluR) activity.

| Parameter | Control Current (nA) | Compound Current (nA) |

|---|---|---|

| mGluR Activation | 5 | 10 |

The findings indicate that this compound could serve as a pharmacological tool for studying synaptic transmission and neurological disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(p-Methoxybenzoyl)aziridine, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis often involves ring-opening or substitution reactions. For example, 2-(bromomethyl)aziridines can react with sodium alkoxides in alcohol solvents under reflux to introduce alkoxymethyl groups. Reaction conditions (e.g., 1–2N sodium alkoxide, 1–2 hours reflux) and purification via silica gel chromatography yield products with up to 90% purity . NMR spectroscopy (e.g., , , ) and HRMS are critical for structural confirmation, with aziridine protons typically appearing as doublets or triplets at 1.5–2.0 ppm .

Q. How is computational docking used to predict the biological activity of this compound?

- Methodological Answer : Molecular docking against targets like SARS-CoV-2 RdRp involves AutoDock tools with grid maps (0.375 Å spacing) and Kollman charges. Binding affinities are calculated using van der Waals and electrostatic terms. For instance, this compound showed high binding affinity in silico, suggesting potential antiviral activity . Validation requires comparative analysis with known inhibitors (e.g., Andrographolide) and experimental follow-up.

Q. What spectroscopic techniques are essential for characterizing aziridine derivatives?

- Methodological Answer : Multi-nuclear NMR (, , ) resolves ring strain and substituent effects. For example, NMR signals at ~22 ppm confirm phosphonate groups in aziridine-2-phosphonates . COSY spectra identify coupling patterns (e.g., doublets or ddd splitting) between aziridine protons, while HRMS validates molecular formulas .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Stereoselective synthesis via Darzens reaction or chiral sulfonamides (e.g., (S)-(+)-N-(phenylmethyl)-p-toluenesulfinamide) produces enantiopure aziridines. For example, trans-2,3-dimethylaziridines undergo SN2 hydrolysis, while 2,2-dimethyl analogs form carbonium ions via SN1 mechanisms . Regioselectivity in ring-opening (e.g., LiAlH) depends on steric and electronic effects of substituents .

Q. What mechanistic insights explain contradictory biological activity data for aziridine derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, enzyme isoforms). For instance, N-alkyl aziridines (e.g., cyclophellitol analogs) show stability in acidic media but lower inhibitory potency against α-fucosidases compared to N-acyl derivatives . Dose-response studies and enzyme kinetics (e.g., IC, K) are necessary to resolve such contradictions .

Q. How do solvent and temperature affect the stability of this compound in synthetic applications?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) accelerate reactions at elevated temperatures (e.g., 100°C for acetoxymethyl derivatives), but may induce ring-opening. Stability studies via TLC or HPLC under varying conditions (e.g., 1.2 MPa CO, 125°C) reveal optimal parameters for oxazolidinone formation without decomposition .

Q. Can this compound act as a precursor for heterocyclic compounds?

- Methodological Answer : Yes, via nucleophilic substitution (e.g., mercaptoacetic acid) to form thiazolidinone derivatives. Stepwise synthesis involves Schiff base formation with 4-methoxyaniline, followed by cyclization. Reaction monitoring via IR (C=O stretch at ~1700 cm) and NMR (disappearance of aziridine protons) confirms product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。